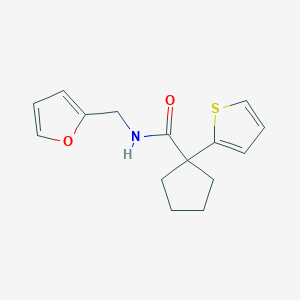

N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

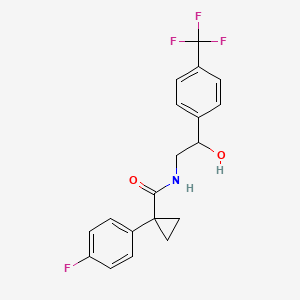

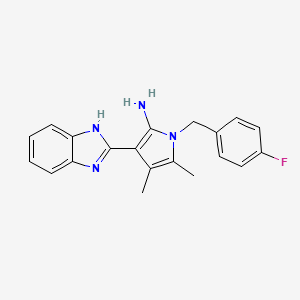

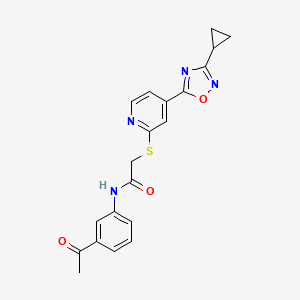

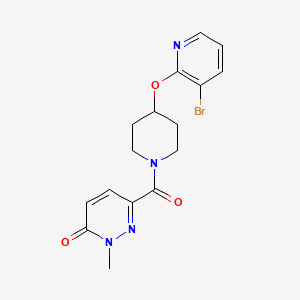

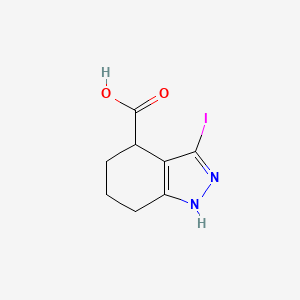

The compound “N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” is likely to be a complex organic molecule. It contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) and a thiophene ring (a five-membered aromatic ring with four carbon atoms and one sulfur). The cyclopentanecarboxamide group indicates a cyclopentane (a ring of five carbon atoms) attached to a carboxamide group (consisting of a carbonyl (C=O) and an amine (NH2)) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan and thiophene rings, the creation of the cyclopentane ring, and the attachment of the carboxamide group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan and thiophene rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with delocalized π electrons. The cyclopentane ring is likely to be in a puckered conformation due to the strain of the ring .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The furan and thiophene rings, being aromatic, might undergo electrophilic aromatic substitution reactions. The carboxamide group could be involved in various reactions, such as hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Redox-Active Ligands for Metal Centers

Furan and thiophene diarylmethenes, closely related to the structure of interest, have shown potential as redox-active ligands for metal centers. These compounds could be exploited in the development of nontraditional stoichiometric and catalytic redox reactions. The selective meso-deprotonations of diarylmethanes to form π-conjugated anions and their facile one-electron oxidation to neutral radicals suggest intriguing applications in redox chemistry (Curcio et al., 2018).

Structure-Odor Correlations

Research into the key coffee odorant Furan-2-ylmethanethiol (2-FFT) and its structural analogs, including furan derivatives, has provided insights into structure-odor activity studies. These studies aim to understand the structural features required to evoke specific odors, which has implications for the food industry and the design of fragrances and flavors (Schoenauer & Schieberle, 2018).

Antimicrobial Activity

Furan and thiophene-1,3-benzothiazin-4-one hybrids have been synthesized and evaluated for their in vitro antimicrobial activities. Some compounds demonstrated good activity against Gram-positive, Gram-negative bacteria, and yeasts, highlighting their potential as antimicrobial agents (Popiołek et al., 2016).

Photophysical Studies

Difurylperhydrocyclopentene derivatives, including those incorporating furan units, display reversible photochromism with promising applications in materials science. Their superior fluorescence, high photocyclization conversion, and cyclization quantum yield, combined with no cytotoxicity, suggest potential in vivo applications for biodegradable and biorenewable materials (Wang et al., 2017).

Antiviral Properties

Furan-carboxamide derivatives have been synthesized and evaluated as inhibitors of the influenza A H5N1 virus, showcasing significant anti-influenza activity. This introduces a novel avenue for antiviral drug development, emphasizing the therapeutic potential of furan derivatives (Yongshi et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c17-14(16-11-12-5-3-9-18-12)15(7-1-2-8-15)13-6-4-10-19-13/h3-6,9-10H,1-2,7-8,11H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPFJPGFFFMXMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide](/img/structure/B2469572.png)

![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2469574.png)

![N'-(3-chloro-4-fluorophenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2469586.png)

![N-(4-(4-chlorophenoxy)phenyl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2469591.png)

![1-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}ethan-1-one](/img/structure/B2469594.png)